4-Acetyl-2-methoxyphenyl acetate chemical properties
4-Acetyl-2-methoxyphenyl acetate chemical properties
An In-Depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate: Properties, Synthesis, and Applications
Introduction
4-Acetyl-2-methoxyphenyl acetate, also known by synonyms such as 4-Acetoxy-3-methoxyacetophenone or Acetovanillone acetate, is a significant organic compound within the fields of medicinal chemistry and drug development.[1] Structurally, it is classified as an acetophenone, a monomethoxybenzene, and a phenyl acetate.[1][2][3] Its core value lies in its relationship to Apocynin (Acetovanillone), a naturally occurring compound recognized for its pharmacological activity, particularly as an inhibitor of NADPH oxidase.[4][5] This guide provides a comprehensive technical overview of 4-Acetyl-2-methoxyphenyl acetate, detailing its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and critical applications for researchers and drug development professionals.
Chapter 1: Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. 4-Acetyl-2-methoxyphenyl acetate is typically a white to yellow solid under standard conditions.[2][3] Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers for 4-Acetyl-2-methoxyphenyl acetate
| Identifier | Value |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate[1] |
| CAS Number | 54771-60-7[1][2][6] |
| Molecular Formula | C₁₁H₁₂O₄[2][6] |
| Molecular Weight | 208.21 g/mol [1][2][6] |
| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate[1] |
Table 2: Physical Properties of 4-Acetyl-2-methoxyphenyl acetate
| Property | Value |
| Appearance | White to yellow solid[2][3] |
| Melting Point | 54-57 °C[2][3] (one source reports 58.7 °C[2]) |
| Boiling Point | 294.7 ± 25.0 °C (Predicted)[2][3] |
| Storage | Sealed in dry, Room Temperature[2][3] |
Chapter 2: Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.
-
¹H NMR (CDCl₃):
-
δ 7.60 (d, 1H, J = 1.8 Hz, H-3): This signal corresponds to the aromatic proton ortho to the acetyl group.
-
δ 7.55 (dd, 1H, J = 1.8, 8.2 Hz, H-5): This signal is from the aromatic proton ortho to the methoxy group and meta to the acetyl group.
-
δ 7.12 (d, 1H, J = 8.2 Hz, H-6): This represents the aromatic proton ortho to the acetate group.
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δ 3.89 (s, 3H, OCH₃): A singlet corresponding to the three protons of the methoxy group.
-
δ 2.59 (s, 3H, OCOCH₃): A singlet for the three protons of the acetyl group (ketone).
-
δ 2.33 (s, 3H, COCH₃): A singlet from the three protons of the acetate group.[2][3]
-
Carbon-13 NMR (¹³C NMR) data is also available and complements the ¹H NMR for full structural confirmation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present. For 4-Acetyl-2-methoxyphenyl acetate, the spectrum would be characterized by:
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Strong C=O stretching vibrations: Two distinct peaks are expected in the region of 1670-1770 cm⁻¹. One corresponds to the aromatic ketone carbonyl and the other to the ester carbonyl.
-
C-O stretching vibrations: Signals for the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ would be observed at m/z = 208.21.
Chapter 3: Synthesis and Purification
The most common synthesis route for 4-Acetyl-2-methoxyphenyl acetate is through the acetylation of its precursor, Apocynin (4'-Hydroxy-3'-methoxyacetophenone).[2][4]
Principle of Synthesis: The Role of Acetylation
Acetylation serves as a protection strategy for the phenolic hydroxyl group.[7] In organic synthesis, protecting a reactive functional group like a phenol is crucial when subsequent reactions might affect it. By converting the hydroxyl group (-OH) to an acetate ester (-OAc), its reactivity is masked. This modification also increases the compound's lipophilicity, a strategy often employed in prodrug design to enhance membrane permeability and bioavailability.
Detailed Experimental Protocol: Acetylation of Apocynin
This protocol is based on established laboratory procedures.[2][3]
-
Dissolution: Dissolve Apocynin (4'-Hydroxy-3'-methoxyacetophenone) (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF).
-
Addition of Reagents: Add pyridine (a base to neutralize the acetic acid byproduct) followed by the dropwise addition of acetic anhydride (the acetylating agent, ~1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a solvent system such as hexane:ethyl acetate (e.g., a 4:1 ratio) to yield pure 4-Acetyl-2-methoxyphenyl acetate as a white solid.[2][3]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 4-Acetyl-2-methoxyphenyl acetate.
Chapter 4: Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Acetyl-2-methoxyphenyl acetate is governed by its three primary functional groups: the acetate ester, the ketone, and the substituted aromatic ring.
Ester Hydrolysis: Deprotection and Prodrug Activation
The most significant reaction for this molecule is the hydrolysis of the acetate ester. This reaction is fundamental to its role as both a protected intermediate and a potential prodrug, as it regenerates the active Apocynin.
-
Mechanism: The hydrolysis can be catalyzed by either acid or base. In a biological context, this reaction is typically mediated by esterase enzymes.
-
Acid-Catalyzed Hydrolysis: Involves protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Base-Catalyzed Saponification: Involves nucleophilic attack by a hydroxide ion on the ester carbonyl, leading to a carboxylate salt and the alcohol.
Caption: Hydrolysis of 4-Acetyl-2-methoxyphenyl acetate to Apocynin.
Chapter 5: Applications in Research and Drug Development
The utility of 4-Acetyl-2-methoxyphenyl acetate stems directly from its relationship with Apocynin. Apocynin itself is a potent inhibitor of NADPH oxidase, an enzyme complex implicated in oxidative stress and inflammation.[4][8] Therefore, Apocynin and its derivatives are studied for therapeutic potential in conditions like arthritis, asthma, and cardiovascular diseases.[8]
-
Prodrug of Apocynin: Acetylation of Apocynin's phenolic group increases its lipophilicity. This modification can enhance its absorption and ability to cross cell membranes. Once absorbed into the body, endogenous esterases can hydrolyze the acetate group, releasing the active Apocynin at the target site. This prodrug strategy can improve the pharmacokinetic profile of the parent drug.
-
Protected Synthetic Intermediate: In multi-step syntheses of more complex Apocynin derivatives or other pharmaceutical agents, the phenolic hydroxyl is often protected as an acetate to prevent unwanted side reactions.[7] The acetate group is stable to many reaction conditions but can be easily removed when needed (deprotected) via simple hydrolysis.
-
Pharmaceutical Reference Standard: 4-Acetyl-2-methoxyphenyl acetate is listed as a known impurity of the atypical antipsychotic drug Iloperidone.[2][3] As such, it serves as a critical reference standard for analytical chemists in pharmaceutical quality control to detect, quantify, and monitor this impurity in drug formulations.
Chapter 6: Safety and Handling
While not classified as highly hazardous, proper laboratory safety protocols should always be followed.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses to prevent skin and eye contact.[9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid dust formation. Use spark-proof tools and keep away from ignition sources.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or symptoms persist.[9][10]
References
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4-Acetyl-2-methoxyphenyl acetate. PubChem, National Institutes of Health. [Link]
-
Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate. The Royal Society of Chemistry. [Link]
-
4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. Imperial College London. [Link]
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Apocynin. Wikipedia. [Link]
-
(4-Acetoxy-3-methoxyphenyl)methylene diacetate. PubChem, National Institutes of Health. [Link]
-
Safety data sheet. CPAchem. [Link]
-
Phenol, 4-[1-[4-(acetyloxy)phenyl]-2-(2-methoxyphenoxy)ethyl]-2-methoxy-, acetate. SpectraBase. [Link]
-
4-(Acetyloxy)-2-methoxyphenyl acetate. SpectraBase. [Link]
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Chemical Properties of Apocynin (CAS 498-02-2). Cheméo. [Link]
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Chemical Structures of Apocynin and AN-1. ResearchGate. [Link]
-
Apocynin A. PubChem, National Institutes of Health. [Link]
-
Protecting group. Wikipedia. [Link]
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- 3. 4-ACETYL-2-METHOXYPHENYL ACETATE | 54771-60-7 [chemicalbook.com]
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